molecular formula C15H12N2O2 B1210743 1,2-Diphenylpyrazolidine-3,5-dione CAS No. 2652-77-9

1,2-Diphenylpyrazolidine-3,5-dione

Cat. No. B1210743
CAS RN: 2652-77-9
M. Wt: 252.27 g/mol
InChI Key: XDPKQGKEOCYMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458474B1

Procedure details

Three point six five (3.65) grams (22.8 mmol) of diethyl malonate and 4.00 g (21.7 mmol) of 1,2-diphenylhydrazine were dissolved in 10 ml of n-butanol, then 4.61 g (23.9 mmol) of a 28% methanol solution of sodium methoxide was added thereto, and the reaction system was heated at 100° C. for 10 hours. Subsequently, the solvent was distilled off under reduced pressure, 10 ml of water was added thereto and stirred, and then the reaction solution was filtered. An activated carbon was added to the recovered filtrate and stirred for 30 minutes. After stirring, the solution was filtered again to recover the filtrate. Four (4) ml of hydrochloric acid was added to the filtrate, and the precipitated solid was recovered by filtration. Thus, 3.76 g (yield: 60%) of 1,2-diphenyl-3,5-pyrazolidinedione was obtained.
[Compound]
Name
( 3.65 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5]CC)=O.[C:12]1([NH:18][NH:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CO.C[O-].[Na+]>C(O)CCC>[C:20]1([N:19]2[C:1](=[O:9])[CH2:2][C:3](=[O:5])[N:18]2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4|

Inputs

Step One
Name
( 3.65 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22.8 mmol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NNC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled off under reduced pressure, 10 ml of water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
ADDITION
Type
ADDITION
Details
An activated carbon was added to the recovered filtrate
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the solution was filtered again
CUSTOM
Type
CUSTOM
Details
to recover the filtrate
ADDITION
Type
ADDITION
Details
Four (4) ml of hydrochloric acid was added to the filtrate
FILTRATION
Type
FILTRATION
Details
the precipitated solid was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N(C(CC1=O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.